molecular formula C22H27N3O5S B422609 ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B422609
M. Wt: 445.5g/mol
InChI Key: XSVOIHRNXJIFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzoyl group, and a methylsulfonyl aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5g/mol

IUPAC Name

ethyl 4-[4-[(N-methylsulfonylanilino)methyl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H27N3O5S/c1-3-30-22(27)24-15-13-23(14-16-24)21(26)19-11-9-18(10-12-19)17-25(31(2,28)29)20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3

InChI Key

XSVOIHRNXJIFCD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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